

Technical Guide: Chemical Structure & Utility of 4-Azido-3-nitrophenol

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Compound of Interest

Compound Name: 4-Azido-3-nitrophenol

CAS No.: 6086-33-5

Cat. No.: B1383114

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Executive Summary

4-Azido-3-nitrophenol (ANP-OH) is a specialized heterobifunctional precursor used extensively in the synthesis of photoaffinity labeling (PAL) probes. Its chemical architecture combines a photoreactive aryl azide moiety (for UV-induced covalent crosslinking) with a phenolic hydroxyl group (for derivatization with ligands or "bait" molecules). Upon UV irradiation, the compound generates a highly reactive nitrene intermediate capable of inserting into C-H or N-H bonds of neighboring biomolecules, thereby mapping ligand-binding sites in complex proteomes.

This guide details the structural properties, synthesis protocols, photochemical mechanisms, and safety mandates required for handling this high-energy intermediate.

Part 1: Structural Analysis & Physicochemical Properties

The reactivity of **4-Azido-3-nitrophenol** is dictated by the electronic interplay between its three functional groups on the benzene ring.

Electronic Architecture

- Azide (

) at C4: The photoreactive center. It is essentially linear and electron-rich.

- Nitro (

) at C3: A strong electron-withdrawing group (EWG). It plays two critical roles:

- Synthetic Activation: It activates the C4 position for nucleophilic aromatic substitution (

) during synthesis.

- Photochemical Tuning: It shifts the absorption maximum (

) into the near-UV/visible region (

nm), allowing photolysis to occur without damaging biological samples (which absorb at 280 nm).

- Hydroxyl (

) at C1: An electron-donating group that serves as the chemical handle for esterification or etherification.

Key Properties Table

Property	Data / Description
IUPAC Name	4-Azido-3-nitrophenol
Molecular Formula	
Molecular Weight	180.12 g/mol
Appearance	Yellow to orange solid (characteristic of nitro-aromatics)
Solubility	Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
(Absorbance)	~340–360 nm (dependent on solvent pH)
IR Signature (Azide)	Strong asymmetric stretch at 2100–2150 cm^{-1}
Stability	Light-sensitive; thermally unstable (decompose $>90^{\circ}\text{C}$).

Part 2: Synthesis & Characterization

Synthesis Logic (Nucleophilic Aromatic Substitution)

The most robust synthesis route utilizes 4-fluoro-3-nitrophenol as the starting material. The fluorine atom at the para position relative to the hydroxyl is activated for displacement by the ortho-nitro group.

Reaction Scheme:

Experimental Protocol

Note: This procedure involves handling organic azides. Review Part 5 (Safety) before proceeding.

Reagents:

- 4-Fluoro-3-nitrophenol (1.0 eq)
- Sodium Azide (

) (1.5 eq)

- DMSO (Dimethyl sulfoxide) - Anhydrous
- Hydrochloric acid (1M)

Step-by-Step Methodology:

- Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-fluoro-3-nitrophenol in DMSO.
- Azidation: Add sodium azide () slowly. The reaction is slightly exothermic.
- Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.
 - Endpoint: Disappearance of the fluoro-starting material.
- Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x volume).
- Acidification: Carefully acidify with 1M HCl to pH ~2–3. The phenolic product will precipitate as a yellow/orange solid.
 - Why? The phenolate anion is soluble; protonation ensures precipitation.
- Extraction: If precipitation is poor, extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate in vacuo (do not heat water bath >35°C).
- Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Spectroscopic Validation

To validate the structure, ensure the following spectral features are present:

- FT-IR: The most diagnostic feature is the azide asymmetric stretch at $\sim 2120\text{ cm}^{-1}$. Absence of this peak indicates failed substitution or decomposition.
- $^1\text{H-NMR}$ (DMSO- d_6):
 - $\sim 10.5\text{ ppm}$: Broad singlet (Phenolic -OH).
 - Aromatic Region: Pattern consistent with 1,3,4-substitution. The proton between and (H2) will be a doublet with small coupling constant (meta-coupling) and shifted downfield due to the group.

Part 3: Photochemistry & Mechanism of Action

Upon UV irradiation, **4-Azido-3-nitrophenol** undergoes photolysis to form a nitrene, a sextet nitrogen species. The mechanism bifurcates based on the spin state of the nitrene.

Photolysis Pathway Diagram

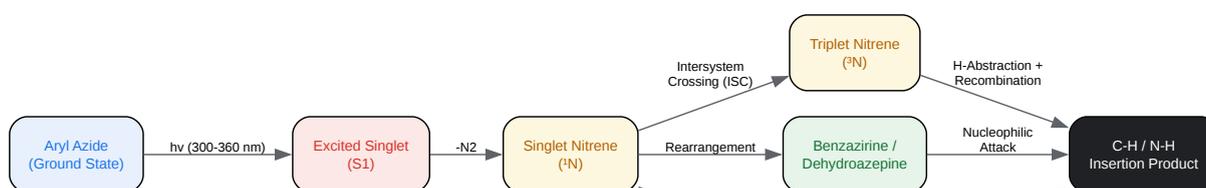


Fig 1. Photochemical pathways of 4-Azido-3-nitrophenol upon UV irradiation.

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Mechanistic Detail

- Nitrene Formation: Absorption of a photon causes the extrusion of molecular nitrogen (

), generating a Singlet Nitrene.

- Singlet Pathway (Preferred): The singlet nitrene is highly electrophilic and can insert directly into C-H or N-H bonds of the target protein. This is the "cleanest" labeling mechanism.
- Triplet Pathway: If the singlet nitrene undergoes intersystem crossing (ISC) to the Triplet Nitrene, it behaves as a diradical. It typically abstracts a hydrogen atom, creating a radical pair that subsequently recombines. This can lead to non-specific labeling or side reactions.
- Ring Expansion: In some aryl azides, the singlet nitrene rearranges into a benzazirine or dehydroazepine (a 7-membered ring). These species are long-lived electrophiles that react primarily with nucleophiles (e.g., Lysine amines, Cysteine thiols). Note: The presence of the electron-withdrawing nitro group at the ortho position tends to stabilize the nitrene or alter the rate of ring expansion, often favoring direct insertion compared to simple phenyl azides.

Part 4: Applications in Drug Discovery

The primary utility of **4-Azido-3-nitrophenol** is as a "warhead" in Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).

Workflow: Heterobifunctional Probe Design

Researchers rarely use the compound alone. It is chemically modified to create a probe consisting of three parts:

- Ligand (Bait): A drug or metabolite that binds the target protein.
- Linker: Connects the ligand to the photoreactive group.
- Photoreactive Group (ANP): The **4-Azido-3-nitrophenol** moiety.

Derivatization Strategy: The C1-Hydroxyl group is reacted with a linker (e.g., a halo-acetate or an acid chloride) to attach the ligand.

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